2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione
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Overview
Description
2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives This compound is characterized by the presence of a dimethoxyphenyl group, a fluorophenyl group, and a cyclohexane-1,3-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclohexane-1,3-dione Core: This can be achieved through the condensation of appropriate diketones under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced to the cyclohexane-1,3-dione core.
Attachment of the Dimethoxyphenyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of the dimethoxyphenyl group is coupled with the cyclohexane-1,3-dione core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of robust catalysts to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium-catalyzed coupling reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
5-(4-Fluorophenyl)cyclohexane-1,3-dione: Shares the cyclohexane-1,3-dione core but lacks the dimethoxyphenyl group.
2,4-Dimethoxyphenyl derivatives: Compounds with similar dimethoxyphenyl groups but different core structures.
Uniqueness
2-{[(2,4-Dimethoxyphenyl)amino]methylidene}-5-(4-fluorophenyl)cyclohexane-1,3-dione is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .
Properties
Molecular Formula |
C21H20FNO4 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
2-[(2,4-dimethoxyphenyl)iminomethyl]-5-(4-fluorophenyl)-3-hydroxycyclohex-2-en-1-one |
InChI |
InChI=1S/C21H20FNO4/c1-26-16-7-8-18(21(11-16)27-2)23-12-17-19(24)9-14(10-20(17)25)13-3-5-15(22)6-4-13/h3-8,11-12,14,24H,9-10H2,1-2H3 |
InChI Key |
OUFKHSFYJXCWJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N=CC2=C(CC(CC2=O)C3=CC=C(C=C3)F)O)OC |
Origin of Product |
United States |
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